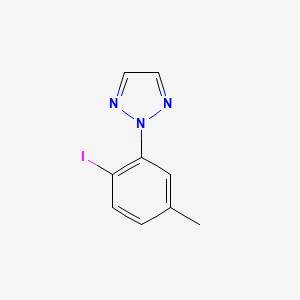
8-Chloro-3,7-dihydropurine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3,7-dihydropurine-6-thione is a heterocyclic compound with the molecular formula C5H3ClN4S It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleic acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,7-dihydropurine-6-thione typically involves the chlorination of 3,7-dihydropurine-6-thione. One common method includes the reaction of 6-mercaptopurine with thionyl chloride, resulting in the chlorinated product . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 8-Chloro-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.
Major Products: The major products of these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring .
科学的研究の応用
8-Chloro-3,7-dihydropurine-6-thione has several applications in scientific research:
作用機序
The mechanism of action of 8-Chloro-3,7-dihydropurine-6-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular processes . The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
6-Mercaptopurine: A well-known purine derivative used in chemotherapy.
8-Chloro-1,3,7-trimethylxanthine: Another chlorinated purine derivative with different pharmacological properties.
Uniqueness: 8-Chloro-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
6974-66-9 |
|---|---|
分子式 |
C5H3ClN4S |
分子量 |
186.62 g/mol |
IUPAC名 |
8-chloro-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H3ClN4S/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) |
InChIキー |
PXZFLNSGCZAEDS-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=S)C2=C(N1)N=C(N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)

![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)

![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)


![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)



![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)
